Cas no 145986-07-8 ((2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione)

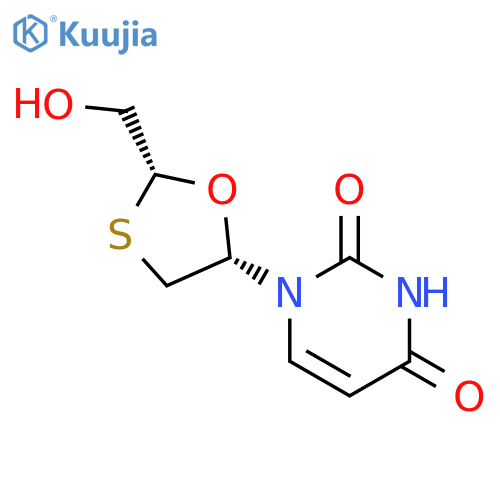

145986-07-8 structure

商品名:(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione

(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione,1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, (2R-cis)- (9CI)

- (2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione

- (2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione

- LAMIVUDINE IMPURITY J

- Aids004768

- Aids-004768

- Lamivudine EP Impurity J

- (-)-(2R,5S)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]uracil

- 2,4(1H,3H)-Pyrimidinedione, 1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, (2R-cis)-

- A899266

- 1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 1-(cis-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione

- LAMIVUDINE IMPURITY J [EP IMPURITY]

- 1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

- 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-

- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-

- Q27293528

- X3WEO4IF65

- LAMIVUDINE IMPURITY J [USP IMPURITY]

- 131086-26-5

- CHEMBL300569

- 1-((2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2,4(1H,3H)-DIONE

- UNII-X3WEO4IF65

- ASC6Q46BYT

- SCHEMBL5079276

- LAMIVUDINE-URACIL DERIVATIVE

- 1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4(1H,3H)-dione

- DTXSID00163220

- 2,4(1H,3H)-Pyrimidinedione, 1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, (2R-cis)- (9CI); 1,3-Oxathiolane, 2,4(1H,3H)-pyrimidinedione deriv.; 1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4(1H,3H)-dione; Lamivudine Imp. J (EP)

- 145986-07-8

- 1-((2RS,5SR)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)uracil

- 1-((2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione

- (2R,5S)-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione

- (2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione

-

- インチ: InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7+/m0/s1

- InChIKey: BNVOMPQTQUUYHU-NKWVEPMBSA-N

- ほほえんだ: OC[C@H]1SC[C@@H](N2C=CC(=O)NC2=O)O1

計算された属性

- せいみつぶんしりょう: 230.0362

- どういたいしつりょう: 230.036

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104A^2

- 疎水性パラメータ計算基準値(XlogP): _0.6

じっけんとくせい

- 密度みつど: 1.521

- ゆうかいてん: 152-155°C

- 屈折率: 1.619

- ようかいど: DMSO (Slightly), Methanol (Slightly)

- PSA: 78.87

(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:-20?°C Freezer

(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-488698-25 mg |

Lamivudine Impurity J, |

145986-07-8 | 25mg |

¥2,858.00 | 2023-07-11 | ||

| Ambeed | A1310662-25mg |

1-((2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione |

145986-07-8 | 97% | 25mg |

$290.0 | 2024-04-23 | |

| TRC | L172535-100mg |

(2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |

145986-07-8 | 100mg |

$ 508.00 | 2023-09-07 | ||

| TRC | L172535-25mg |

(2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |

145986-07-8 | 25mg |

$ 224.00 | 2023-09-07 | ||

| TRC | L172535-250mg |

(2R-cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione |

145986-07-8 | 250mg |

$ 1029.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-488698-25mg |

Lamivudine Impurity J, |

145986-07-8 | 25mg |

¥2858.00 | 2023-09-05 |

(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

145986-07-8 ((2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione) 関連製品

- 145281-92-1((2S-cis)-5-Fluoro-1-2-(hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione)

- 131086-26-5(2,4(1H,3H)-Pyrimidinedione,1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel-)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:145986-07-8)(2R-cis)-1-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl-2,4(1H,3H)-pyrimidinedione

清らかである:99%

はかる:25mg

価格 ($):261.0